Methylcobalamin xHydrate
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Overview
Description
Methylcobalamin xHydrate is a form of vitamin B12, which is essential for various biological functions. It is a cobalamin, a compound that contains cobalt, and is one of the most bioavailable forms of vitamin B12. This compound is used in the treatment of vitamin B12 deficiency and associated conditions such as peripheral neuropathy and diabetic neuropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcobalamin xHydrate can be synthesized by reducing cyanocobalamin with sodium borohydride in an alkaline solution, followed by the addition of methyl iodide . This process involves the replacement of the cyano group in cyanocobalamin with a methyl group, resulting in the formation of methylcobalamin.
Industrial Production Methods
In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methylcobalamin xHydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the cobalt ion.
Substitution: The methyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Methyl iodide is used for methylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxocobalamin, while reduction can regenerate cyanocobalamin .
Scientific Research Applications
Methylcobalamin xHydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is used to treat vitamin B12 deficiency, peripheral neuropathy, and diabetic neuropathy.
Industry: It is used in the production of dietary supplements and fortified foods.
Mechanism of Action
Methylcobalamin xHydrate acts as a cofactor for methionine synthase, an enzyme involved in the synthesis of purines and pyrimidines, which are essential for DNA synthesis . It also participates in the conversion of homocysteine to methionine, a crucial step in the methylation cycle. This process is vital for maintaining normal cellular functions and preventing the accumulation of toxic homocysteine levels .
Comparison with Similar Compounds
Similar Compounds
Cyanocobalamin: A synthetic form of vitamin B12 that contains a cyano group instead of a methyl group.
Hydroxocobalamin: A natural form of vitamin B12 that contains a hydroxyl group.
Adenosylcobalamin: Another natural form of vitamin B12 that contains an adenosyl group.
Uniqueness
Methylcobalamin xHydrate is unique due to its high bioavailability and its direct involvement in the methylation cycle. Unlike cyanocobalamin, it does not require conversion in the body to become active, making it more efficient in treating vitamin B12 deficiency .
Properties
Molecular Formula |
C63H93CoN13O15P |
---|---|
Molecular Weight |
1362.4 g/mol |
IUPAC Name |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 |
InChI Key |
WFXLIARBQZLWLZ-INGVNTQCSA-L |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |
Origin of Product |
United States |
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